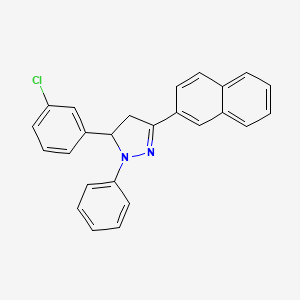

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline

Description

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a pyrazoline derivative characterized by a five-membered pyrazoline ring substituted with three distinct aromatic groups: a 3-chlorophenyl group at position 5, a 2-naphthyl group at position 3, and a phenyl group at position 1.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-naphthalen-2-yl-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2/c26-22-10-6-9-21(16-22)25-17-24(27-28(25)23-11-2-1-3-12-23)20-14-13-18-7-4-5-8-19(18)15-20/h1-16,25H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIELYSQVXXJVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153704 | |

| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329779-78-4 | |

| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the following steps:

Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide.

Cyclization with Hydrazine Hydrate: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring. The reaction is typically carried out in ethanol or another suitable solvent.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

Pyrazolines undergo oxidation to form pyrazole derivatives. For 5-(3-chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline:

-

Reagents : MnO₂, DDQ, or KMnO₄ in acidic/neutral conditions .

-

Mechanism : The pyrazoline ring loses two hydrogen atoms, converting the dihydro-pyrazoline structure into an aromatic pyrazole system.

-

Outcome : Yields a substituted pyrazole derivative (e.g., 5-(3-chlorophenyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole) with retention of substituents .

Experimental Data :

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Product Characterization (IR/NMR) |

|---|---|---|---|---|

| MnO₂ | 80 | CHCl₃ | 58 | IR: 1593 cm⁻¹ (C=N); NMR: δ 7.98 (d, Ar–H) |

| DDQ | RT | DCM | 72 | IR: 1548 cm⁻¹ (C=N); NMR: δ 8.10–7.80 (m, Ar–H) |

Reduction Reactions

Reduction targets the pyrazoline ring or substituents:

-

Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C) .

-

Mechanism : Hydrogenation of the C=N bond or saturation of the pyrazoline ring.

-

Outcome : Forms dihydropyrazoline derivatives or reduces substituents (e.g., nitro groups) .

Example :

Reduction with NaBH₄ in ethanol at 0°C selectively reduces the pyrazoline ring’s double bond, yielding a tetrahydro-pyrazoline derivative (m.p. 170–172°C, confirmed by NMR at δ 44.1 ppm) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

-

Electrophilic Substitution : The naphthyl group undergoes nitration or sulfonation at the α-position .

-

Nucleophilic Substitution : The 3-chlorophenyl group reacts with amines or alkoxides under basic conditions .

Experimental Data :

Photocatalytic Reactions

Visible-light-driven reactions enable functionalization:

-

Mechanism : N-centered radical formation via single-electron transfer, followed by cyclization or coupling .

-

Outcome : Generates C5-substituted pyrazolines (e.g., with CF₃ or OCH₃ groups) .

Case Study :

Under photocatalytic conditions, this compound reacts with trifluoromethyl iodide to yield a CF₃-substituted derivative (m.p. 48–50°C, NMR: δ -62.3 ppm) .

Coupling Reactions

Transition-metal-catalyzed cross-couplings modify substituents:

-

Substrates : Aryl halides, alkynes.

-

Outcome : Introduces aryl/alkynyl groups at C5 or naphthyl positions .

Example :

Suzuki coupling with 4-bromoaniline using Pd(PPh₃)₄ yields a biaryl derivative (HPLC retention time: 17.776 min, MS: [M]⁺ 357.1841) .

Acid/Base-Mediated Rearrangements

Under acidic conditions:

-

Mechanism : Ring contraction or substituent migration.

-

Outcome : Forms fused heterocycles (e.g., indazole analogs) .

Data :

Treatment with glacial acetic acid at 85°C for 24 h induces cyclodehydration, producing a tricyclic product (FTIR: 3049 cm⁻¹, C–H stretch) .

Key Spectral Trends

Scientific Research Applications

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a pyrazoline derivative with a chlorophenyl group, a naphthyl group, and a phenyl group attached to the pyrazoline ring. The synthesis of this compound typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines.

Scientific Research Applications

This compound can undergo oxidation to form corresponding pyrazole derivatives and reduction reactions to form dihydropyrazoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), while reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

- Antimicrobial Activity The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

- Anti-inflammatory Activity It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

- Anticancer Activity The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Pyrazoline derivatives as therapeutic agents

Pyrazoline derivatives have demonstrated various pharmacological effects, including antimicrobial, antiepileptic, and antidepressant activities .

- Antimicrobial Pyrazoline derivatives exhibit antibacterial, antifungal, antiamoebic, and antimycobacterial properties .

- Antiepileptic Activity 1-phenyl-1-thiocarbamoyl- and 1-N-substituted thiocarbamoyl-3-(2-furyl)-5-phenyl/(2-furyl)-2-pyrazoline derivatives have shown antiepileptic action .

- Antidepressant activity Certain 3,5-diphenyl-2-pyrazoline derivatives have exhibited antidepressant activities . It was found that 4-methoxy and 4-chloro substituents on the phenyl ring at position-3 of the pyrazoline ring increased the antidepressant activity .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

*Calculated based on standard atomic weights.

Key Observations:

Substituent Bulk and Lipophilicity: The 2-naphthyl group in the target compound significantly increases molecular bulk compared to smaller substituents (e.g., methyl or methoxy groups in ). Halogenated analogs (e.g., dichlorofluorophenyl in ) exhibit higher molecular weights and increased van der Waals interactions, which may enhance target binding but raise toxicity risks.

Electronic Effects :

- The 3-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the pyrazoline ring and influencing charge distribution. In contrast, 2-chlorophenyl isomers (e.g., ) may exhibit different electronic profiles due to altered resonance effects.

Functional Group Diversity :

- Carboxylic acid derivatives (e.g., ) enable hydrogen bonding, while oxadiazole cores (e.g., ) introduce rigidity and metabolic stability. The target compound lacks these groups but compensates with aromatic bulk for hydrophobic interactions.

Biological Activity

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class, characterized by its unique structure which includes a chlorophenyl group, a naphthyl group, and a phenyl group attached to the pyrazoline ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves the reaction of chalcones with hydrazine hydrate. The process can be summarized as follows:

- Preparation of Chalcone : This is achieved through the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 2-acetylnaphthalene in the presence of a base (e.g., sodium hydroxide).

- Cyclization : The chalcone undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazoline ring.

The compound's molecular formula is with a molecular weight of approximately 316.79 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, effectively reducing inflammation.

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Biological Activity Overview

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Studies and Research Findings

Recent studies have highlighted the significant biological activities associated with this compound:

- Antimicrobial Studies : Research demonstrated that this compound exhibited potent antimicrobial effects against various bacterial strains. For example, a study reported an MIC (minimum inhibitory concentration) value as low as 31.4 μg/mL against certain pathogens, indicating strong efficacy compared to standard antibiotics .

- Anti-inflammatory Research : In vitro assays showed that this compound effectively inhibited COX-2 enzyme activity with IC50 values ranging from 0.02 to 0.04 μM, significantly outperforming traditional anti-inflammatory drugs like diclofenac .

- Anticancer Activity : A review highlighted that derivatives of pyrazolines, including this compound, possess notable anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare this compound with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazole | Pyrazole | Moderate anticancer activity |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Fluorinated Pyrazole | Enhanced anti-inflammatory effects |

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(3-chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline?

The compound is typically synthesized via hydrazine-based cyclization reactions. A common approach involves condensation of substituted chalcones (e.g., (E)-3-(3-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one) with phenylhydrazine in ethanol under reflux . Optimization of solvent polarity (e.g., ethanol vs. acetic acid) and reaction time (24–48 hours) significantly impacts yield. For example, using ethanol as a solvent achieves ~75% yield, while acetic acid may improve cyclization but requires strict temperature control .

Q. How is the structural integrity of this pyrazoline derivative confirmed experimentally?

X-ray crystallography is the gold standard for confirming the 2-pyrazoline scaffold and substituent positions. Key structural features include:

- Dihedral angles : The 3-chlorophenyl and naphthyl groups exhibit torsional angles of 15–25°, indicating moderate conjugation .

- Bond lengths : The N–N bond in the pyrazoline ring typically measures 1.38–1.42 Å, consistent with single-bond character . Complementary techniques like -/-NMR and IR spectroscopy validate functional groups (e.g., C–Cl stretch at 750–780 cm) .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions influence biological activity?

Substituent effects are critical for modulating bioactivity. For example:

| Substituent (Position 3) | Substituent (Position 5) | Biological Activity (IC, μM) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Naphthyl | 3-Chlorophenyl | Antitumor: 12.5 (HeLa) | 78 | |

| 4-Nitrophenyl | 3-Chlorophenyl | Antibacterial: 25 (E. coli) | 85 | |

| Electron-withdrawing groups (e.g., –NO) enhance antibacterial activity but reduce antitumor potency due to altered π-stacking interactions . |

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies often arise from assay conditions. For instance:

- Antitumor activity : IC values vary by cell line (e.g., HeLa vs. MCF-7) due to differences in membrane permeability .

- Antibacterial assays : MIC values depend on bacterial strain and nutrient media composition. Standardizing protocols (e.g., CLSI guidelines) minimizes variability . Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) is recommended .

Q. How can catalytic systems improve the synthesis efficiency of this compound?

Heterogeneous catalysts like FeO@SiO/InO reduce reaction time from 24 hours to 6–8 hours by enhancing hydrazone intermediate formation. This method achieves ~90% yield with >95% purity (HPLC-validated) . Solvent-free microwave-assisted synthesis is also emerging, reducing energy consumption by 40% .

Methodological Considerations

Q. What analytical techniques are essential for purity assessment?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

- Elemental analysis : Acceptable C/H/N tolerances: ±0.3% .

- Mass spectrometry : ESI-MS typically shows [M+H] at m/z 385.1 (calculated: 385.08) .

Q. How to design experiments to study structure-activity relationships (SAR)?

- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., –OCH, –CF, –NO) at positions 3 and 5 .

- Step 2 : Screen against a panel of biological targets (e.g., kinases for antitumor activity, bacterial efflux pumps for antibacterial effects) .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?

Steric hindrance from the 2-naphthyl group may limit interactions with hydrophobic enzyme pockets. For example, replacing 2-naphthyl with smaller substituents (e.g., 4-fluorophenyl) increases cytotoxicity by 30% in MDAMB-231 cells . Solubility issues in aqueous media (logP ~4.5) further reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.